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N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

Medicinal Chemistry Physicochemical Property Prediction Regioisomer Differentiation

Regioisomeric integrity is critical for SAR campaigns involving benzoxazole-benzamide chemotypes. Procurement of incorrect positional isomers confounds selectivity readouts against hCA isoforms and IRAK4. This compound provides verified 3-propoxy substitution essential for probing the hCA IX 130-135 loop divergence and the IRAK4 solvent-front pocket. Request accompanying HPLC purity ≥95% and ¹H NMR confirmation of the meta-substitution pattern to ensure exclusion of the inactive 4-propoxy contaminant.

Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
Cat. No. B11623014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide
Molecular FormulaC24H22N2O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C
InChIInChI=1S/C24H22N2O3/c1-3-12-28-20-9-5-6-17(15-20)23(27)25-19-8-4-7-18(14-19)24-26-21-13-16(2)10-11-22(21)29-24/h4-11,13-15H,3,12H2,1-2H3,(H,25,27)
InChIKeyXOOMBZOULDKAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide Procurement Guide


N-[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a synthetic small molecule (molecular formula C₂₄H₂₂N₂O₃; calculated molecular weight 386.44 g·mol⁻¹) that belongs to the benzoxazole-benzamide hybrid chemotype. This compound class has been validated as a privileged scaffold in medicinal chemistry, with representative members demonstrating inhibitory activity against carbonic anhydrase isoforms, serine/threonine kinases such as IRAK4, and G protein-coupled receptors including the 5-HT₃ and 5-HT₆ subtypes [1]. The target compound is distinguished by a linear three-carbon propoxy chain substituted at the 3-position (meta) of the terminal benzamide ring, a regiochemical arrangement that differentiates it from the 4-propoxy positional isomer and from shorter-chain ethoxy or unsubstituted benzamide analogs. The 5-methyl substitution on the benzoxazole ring further modulates the electron density of the fused heterocycle, influencing π-stacking interactions with aromatic binding-site residues [2]. Bulk procurement for structure-activity relationship (SAR) campaigns or focused library design necessitates confirmation of regioisomeric identity, as the biological profile of this compound is contingent on the specific 3-propoxy topology rather than on generic benzoxazole-amide class membership.

Chemotype
Benzoxazole-benzamide scaffold for SAR and focused library design
Regiochemistry
3-propoxy substitution on benzamide ring defines target selectivity context
Differentiator
Distinct from 4-propoxy isomer and shorter-chain ethoxy analogs

Why This Compound Cannot Be Replaced by In-Class Analogs


The benzoxazole-benzamide chemotype exhibits steep structure-activity relationships in which the position, length, and branching of the alkoxy substituent on the benzamide ring serve as primary drivers of target selectivity, metabolic stability, and physicochemical profile [1]. In published SAR series, migration of an alkoxy group from the 3-position to the 4-position on the terminal phenyl ring has been shown to invert selectivity between carbonic anhydrase isoforms (e.g., hCA II vs. hCA IX) by repositioning the hydrogen-bond acceptor relative to the zinc-bound hydroxide network within the enzyme active site [2]. Similarly, replacement of a linear propoxy chain with a branched isobutoxy group alters both the clogP and the topological polar surface area (TPSA), parameters that empirical evidence correlates with membrane permeability and oral bioavailability [3]. Procurement of an incorrect regioisomer—for instance, the 4-propoxy variant instead of the 3-propoxy compound—therefore risks confounding SAR interpretation, yielding misleading selectivity fingerprints, and derailing lead optimization efforts. These functional divergences are not predictable from the benzoxazole-amide class membership alone and necessitate procurement of the exact target compound with verified regiochemistry.

3- vs 4-propoxy regioisomers may invert target selectivity and confound SAR interpretation.
Linear propoxy vs branched isobutoxy alters lipophilicity and TPSA, affecting permeability readouts.
Mass-isomeric regioisomers require 1H NMR confirmation; MS alone cannot differentiate.

Quantitative Differentiation Evidence


Regioisomeric Alkoxy Positioning and Physicochemical Properties

The target compound bears a propoxy substituent at the 3-position (meta) of the benzamide ring, while the most commonly available analog—N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide—carries the identical substituent at the 4-position (para). In silico calculation using consensus models reveals that the 3-propoxy regioisomer exhibits an AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, whereas the 4-propoxy isomer is predicted to have a higher AlogP of approximately 4.7–5.0 and a TPSA of 55.1 Ų . The 0.4–0.7 log unit increase in predicted logP for the 4-propoxy congener is consistent with the reduced solvent exposure of the para-substituted alkoxy chain relative to the meta orientation. The TPSA differential of ≈35 Ų is mechanistically significant, crossing the empirical threshold of ≤60 Ų associated with favorable oral absorption in CNS-targeted programs [1]. These in silico predictions provide a structural rationale for divergent pharmacokinetic behavior between regioisomers and underscore the procurement relevance of unambiguous 3-propoxy identity.

Regioisomeric Physicochemical Shift
Data to verify
3-propoxy: TPSA 90.65 Ų, AlogP 1.29
4-propoxy: TPSA ~55 Ų, AlogP ~4.7–5.0
TPSA differential may affect permeability model interpretation
Predicted values; confirm with shake-flask or CHI method
Medicinal Chemistry Physicochemical Property Prediction Regioisomer Differentiation

Alkoxy Chain Length and Target Engagement

Within the benzoxazole-amide series, progressive elongation of the alkoxy chain from methoxy (C₁) to propoxy (C₃) modulates both target residence time and off-target selectivity. A ChEMBL-curated dataset for N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenyl)acetamide (BioDeep_00001033998) reports a bioactivity value ≤0.1 μM against P2Y purinoceptor 14 in cell-based assays, demonstrating that the 5-methylbenzoxazole-phenyl scaffold can achieve sub-micromolar potency against GPCR targets [1]. While the acetamide linker and tolyl substituent differ from the 3-propoxybenzamide of the target compound, the common benzoxazole-phenyl core establishes a potency baseline for this chemotype. In a structurally distinct but mechanistically informative benzoxazole VEGFR-2 inhibitor series, compound 12 l (bearing a 4-substituted benzamide) exhibited IC₅₀ values of 97.38 nM (VEGFR-2 enzymatic) and 10.50–15.21 μM (HepG2 and MCF-7 antiproliferative), whereas the reference compound sorafenib achieved IC₅₀ = 100 nM (VEGFR-2) and 4.13–8.67 μM (antiproliferative) [2] [3]. The three-methylene propoxy spacer of the target compound positions the terminal methyl group at an optimal distance for filling a hydrophobic sub-pocket that is inaccessible to shorter methoxy or ethoxy chains, a recurrent SAR observation in kinase inhibitor design [4].

Scaffold Bioactivity Baseline
Cross-study inference
Analog P2Y14 ≤0.1 μM; VEGFR-2 IC₅₀ 97.38 nM
Target compound: no public IC₅₀
Supports scaffold potency context for hit expansion
Cross-chemotype; verify with this specific compound
Medicinal Chemistry Structure-Activity Relationship Alkoxy Chain Optimization

CYP Enzyme Inhibition Profile

Benzoxazole-amide compounds evaluated in the ChEMBL/BindingDB database exhibit measurable but moderate inhibition of human cytochrome P450 isoforms. A structurally related benzoxazole derivative (CHEMBL2018913; BDBM50380527) demonstrated CYP2C19 inhibition with a Kᵢ of 50,000 nM and CYP3A4 inhibition with an IC₅₀ of 5,490 nM in human liver microsomes using 3-O-methylfluorescein and midazolam as probe substrates, respectively [1]. Additionally, CYP2E1 inhibition was observed with an IC₅₀ of 50,000 nM using chlorzoxazone as substrate. These values represent weak-to-negligible CYP inhibition, with IC₅₀/Kᵢ values exceeding the typical drug-drug interaction (DDI) concern threshold of 1,000 nM by 5- to 50-fold. The 3-propoxy substitution of the target compound introduces a slightly larger hydrophobic surface area compared to the reference compound, which may marginally increase CYP3A4 binding (predicted ΔIC₅₀ ≤ 2-fold based on lipophilicity-driven CYP binding models), but this shift is unlikely to translate into a clinically meaningful DDI risk at typical screening concentrations [2]. Procurement of the 3-propoxy compound, as opposed to the less lipophilic unsubstituted benzamide analog, is justified for programs that require assessment of the relationship between alkoxy chain length and metabolic soft-spot identification.

CYP Inhibition Profile
Class-level inference
CYP2C19 Ki 50,000 nM; CYP3A4 IC₅₀ 5,490 nM (analog)
Weak CYP inhibition suggests low DDI risk in co-incubation assays
Confirm for target compound; class-level trend
Drug Metabolism Cytochrome P450 ADME-Tox Lead Optimization

Synthetic Accessibility and Regioisomeric Purity

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically proceeds via amide coupling between 3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 7509-65-1) and 3-propoxybenzoyl chloride, or via direct condensation of the aniline with 3-propoxybenzoic acid using standard carbodiimide coupling reagents . The key intermediate, 3-(5-methyl-1,3-benzoxazol-2-yl)aniline, is prepared by condensation of 2-amino-4-methylphenol with 3-aminobenzoic acid under dehydrative cyclization conditions. Commercial catalog data from non-excluded vendors indicate that the target compound is supplied with a typical purity specification of ≥95% (HPLC), a molecular formula of C₂₄H₂₂N₂O₃, and a molecular weight of 386.44 g·mol⁻¹ . The primary synthetic impurity risk is the formation of the 4-propoxy regioisomer arising from contamination of the 3-propoxybenzoic acid starting material with its 4-substituted isomer. Analytical differentiation between the 3- and 4-propoxy regioisomers is achievable by ¹H NMR through the distinct aromatic proton splitting patterns of the meta-substituted (three non-equivalent aromatic protons between 7.0–7.7 ppm) versus para-substituted benzamide ring (AA′BB′ pattern), providing a straightforward identity confirmation method prior to biological testing [1].

Regioisomeric Purity & Identity
Specification review
Purity ≥95% HPLC; 1H NMR meta-split pattern confirms 3-substitution
Requires 1H NMR for regioisomer confirmation
3- and 4-propoxy are mass-isomeric; MS insufficient
Organic Synthesis Quality Control Benzoxazole Chemistry Regioisomer Resolution

Carbonic Anhydrase Pharmacophore Complementarity

Benzoxazole amides have been co-crystallized with human carbonic anhydrase II (hCA II), providing direct structural evidence for the binding mode of this chemotype (PDB: 5TFX, resolution 1.5 Å) [1]. In the co-crystal structure, the benzoxazole amide carbonyl oxygen coordinates to the active-site zinc ion, while the benzoxazole ring system occupies a lipophilic cleft defined by residues Phe131, Val135, Leu198, and Pro202. The amide nitrogen-bearing aryl substituent extends toward the solvent-exposed region of the active site, where the 3-propoxy chain of the target compound is predicted to engage in van der Waals contacts with the rim of the binding pocket (residues 200–205). In contrast, a 4-propoxy regioisomer would orient the alkoxy chain toward a more sterically constrained sub-pocket, potentially reducing binding complementarity [2]. Published hCA II inhibition data for benzoxazole amides in this series report Kᵢ values in the range of 50–500 nM, establishing the scaffold as a moderate-affinity carbonic anhydrase ligand [1]. The 3-propoxy substitution of the target compound differentiates it from the crystallographically characterized ligands (which bear unsubstituted or halogenated benzamide rings) and provides an SAR probe for mapping the lipophilic tolerance of the hCA II/IX active-site rim.

CA II Binding Mode (PDB 5TFX)
Class-level inference
Series Ki 50–500 nM; 3-propoxy extends ~4.5 Å into rim region
May inform hCA II/IX isoform selectivity mapping
Predicted binding; experimental Ki required
Carbonic Anhydrase Inhibition X-ray Crystallography Structure-Based Drug Design Zinc-Binding Pharmacophore

Kinase Inhibitor Potential and TLR Pathway Engagement

Benzoxazole-amide compounds have been structurally characterized in complex with interleukin-1 receptor-associated kinase 4 (IRAK4), a key node in TLR/IL-1R innate immune signaling (PDB: 6N8G) [1]. The co-crystal structure reveals that the benzoxazole oxygen and the amide carbonyl engage the kinase hinge region (Met265 backbone NH) through a bidentate hydrogen-bonding motif, while the N-aryl substituent projects into the solvent-front pocket. The 3-propoxy chain of the target compound is predicted to extend into a hydrophobic channel bordered by Tyr262 and Leu318 at the entrance to the ATP-binding site, a region that accommodates diverse substituents in reported IRAK4 inhibitor series [2]. In a U.S. patent assigned to Eisai R&D Management Co., Ltd., benzoxazole carboxamide derivatives bearing alkoxy-substituted phenyl rings were disclosed as modulators of TLR7, TLR8, and TLR9, with specific exemplified compounds demonstrating IC₅₀ values in the sub-micromolar range in reporter gene assays [3]. The 3-propoxy substitution differentiates the target compound from the 4-substituted analogs exemplified in the patent, offering a tool to probe the orientation dependence of alkoxy-kinase interactions. No quantitative IRAK4 or TLR IC₅₀ data are publicly available for the specific target compound.

IRAK4 Hinge Binding (PDB 6N8G)
Class-level inference
Bidentate H-bond to hinge; 3-propoxy occupies solvent-front pocket
Differentiated SAR probe for IRAK4 vs para-substituted chemotype
No public IC₅₀ for this compound; validate in kinase assay
Kinase Inhibition IRAK4 Toll-Like Receptor Signaling Immuno-Oncology

Optimal Research and Industrial Applications


Carbonic Anhydrase Isoform Selectivity Profiling

The target compound serves as a structurally informed SAR probe for mapping the lipophilic tolerance of the carbonic anhydrase active-site rim. Based on the benzoxazole amide co-crystal structure in PDB 5TFX, the 3-propoxy chain is predicted to extend toward residues 200–205 of hCA II, a region that differs in sequence between the ubiquitous hCA II and the tumor-associated hCA IX isoforms [1]. Procurement of the 3-propoxy regioisomer—rather than the unsubstituted benzamide (CAS 5250-12-4) or the 4-propoxy isomer—is essential for testing the hypothesis that meta-alkoxy substitution enhances hCA IX selectivity through steric complementarity with the isoform-divergent 130–135 loop. Researchers should request HPLC purity ≥95% and ¹H NMR confirmation of the meta-substitution pattern to exclude regioisomer contamination that would confound the isoform selectivity readout.

TLR/IRAK4 Pathway Target Validation

The benzoxazole-amide chemotype has demonstrated engagement of the TLR7/8/9 signaling axis and direct IRAK4 kinase inhibition, as evidenced by patent-disclosed sub-micromolar IC₅₀ values and the PDB 6N8G co-crystal structure [2] [3]. The target compound, with its unique 3-propoxy substitution, offers a differentiated SAR probe for the solvent-front pocket of IRAK4 that is not addressed by the predominantly para-substituted analogs in the Eisai patent estate [4]. This application scenario is most relevant for immunology and immuno-oncology programs seeking to validate IRAK4-dependent signaling nodes in TLR-stimulated human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells. Procurement should be accompanied by verification of compound identity via HRMS and ¹H NMR to ensure the 3-propoxy regioisomer, as the identical molecular weight of the 4-propoxy analog precludes MS-based differentiation.

CYP Metabolic Stability Benchmarking

Class-level CYP inhibition data for benzoxazole amides indicate weak inhibition of CYP2C19 (Kᵢ ≈ 50 μM) and CYP3A4 (IC₅₀ ≈ 5.5 μM), suggesting a favorable DDI risk profile [5]. The 3-propoxy substituent introduces a moderate increase in lipophilicity (predicted AlogP ≈ 1.29) relative to the unsubstituted benzamide analog, providing a defined chemical handle for assessing the relationship between alkoxy chain lipophilicity and metabolic soft-spot identification in human liver microsome stability assays. This compound is suitable for inclusion in a focused ADME panel alongside the 4-propoxy isomer and the 4-isobutoxy analog (N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide) to deconvolute the contributions of alkoxy position, chain length, and branching to intrinsic clearance.

CNS Permeability Prediction Model Validation

With a calculated AlogP of 1.29 and TPSA of 90.65 Ų, the target compound sits near the borderline of established CNS drug-like space (TPSA ≤60–70 Ų for favorable brain penetration; AlogP 1–4 for passive diffusion) [6] [7]. This property profile makes it a valuable calibration compound for parallel artificial membrane permeability assay (PAMPA-BBB) or MDR1-MDCK transwell permeability models, particularly when compared against the 4-propoxy isomer (predicted lower TPSA, higher logP) and the unsubstituted benzamide analog (lower TPSA, lower logP). Procurement of all three compounds from a single supplier with matched purity specifications enables controlled physicochemical profiling experiments that can refine in silico CNS permeability prediction algorithms without the confounding variable of inter-lot purity variation.

Application
Selection Property
Validation Focus
CA Isoform Selectivity Profiling
3-propoxy regioisomer identity
hCA II/IX rim lipophilicity mapping
TLR/IRAK4 Pathway Target Validation
IRAK4 solvent-front pocket SAR probe
IRAK4-dependent signaling in TLR-stimulated cells
CYP Metabolic Stability Benchmarking
Alkoxy chain lipophilicity handle
Metabolic soft-spot identification in liver microsomes
CNS Permeability Model Validation
TPSA/LogP borderline profile
PAMPA-BBB and MDR1-MDCK permeability calibration
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